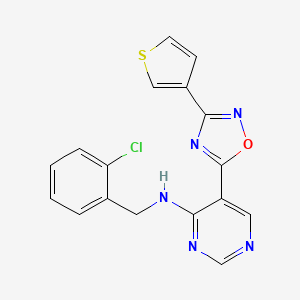

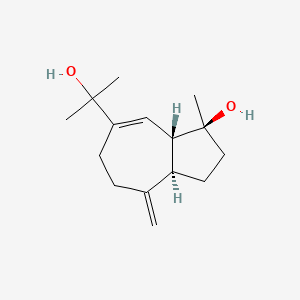

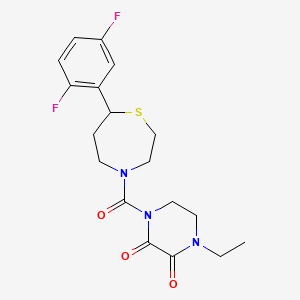

![molecular formula C18H21N5 B2687416 N-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393820-08-1](/img/structure/B2687416.png)

N-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound with the molecular formula C18H21N5 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .

Synthesis Analysis

The synthesis of similar compounds, such as pyrazolo[3,4-d]pyrimidines, often starts with the formation of pyrazol-3-one substrates . The key starting material is usually obtained by treating a derivative with hydrazine hydrate in ethanol .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C18H21N5/c1-3-7-13(8-4-1)21-16-15-11-20-22(17(15)19-12-18-16)14-9-5-2-6-10-14/h2,5-6,9-13H,1,3-4,7-8H2,(H,18,19,21) .Physical And Chemical Properties Analysis

“this compound” is a solid substance with a molecular weight of 293.37 . It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Properties

Catalyst-Free Syntheses of Pyrazolo Derivatives

The chemical structure of N-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine lends itself to the catalyst-free synthesis of pyrazolo derivatives. This process involves cyclocondensation reactions under mild conditions, offering an efficient pathway to produce structurally diverse compounds potentially possessing biological and pharmacological activities (Ezzati, Khalafy, Marjani, & Prager, 2017).

Antimicrobial and Antifungal Activities

Derivatives of pyrazolo[3,4-d]pyrimidin have shown pronounced antimicrobial properties. Studies indicate that specific substituents, such as the 3,5-dimethyl-1H-pyrazol-1-yl moiety, play a crucial role in enhancing antimicrobial activity. This highlights the potential of these compounds in developing new antimicrobial agents (Sirakanyan, Spinelli, Geronikaki, Kartsev, Stepanyan, Hakobyan, & Hovakimyan, 2021).

Biological Activities

Cytotoxicity Against Cancer Cell Lines

Compounds derived from the pyrazolo[3,4-d]pyrimidin framework have been evaluated for their cytotoxicity against various cancer cell lines. The synthesis of novel derivatives has led to the identification of compounds with moderate to good cytotoxicity, suggesting their potential as anticancer agents. This research contributes to the ongoing search for new therapeutic options for cancer treatment (Alam, Alam, Panda, & Rahisuddin, 2018).

Antibacterial Agents

Novel syntheses of pyrazolo[3,4-d]pyrimidin derivatives have been reported with moderate to good inhibitory effects against both Gram-positive and Gram-negative pathogenic bacteria. These findings underscore the potential of these compounds in the development of new antibacterial agents, providing a foundation for further investigation into their mechanism of action and therapeutic applications (Beyzaei, Aryan, Moghaddam‐manesh, Ghasemi, Karimi, Delarami, & Sanchooli, 2017).

Propiedades

IUPAC Name |

N-cycloheptyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5/c1-2-5-9-14(8-4-1)22-17-16-12-21-23(18(16)20-13-19-17)15-10-6-3-7-11-15/h3,6-7,10-14H,1-2,4-5,8-9H2,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKSOICWJFYCCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

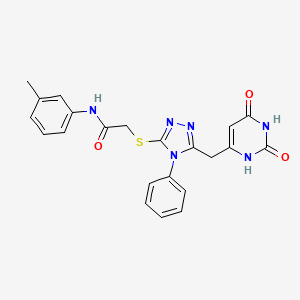

![2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B2687339.png)

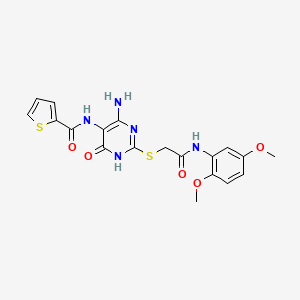

![9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-ylhydrosulfide](/img/structure/B2687341.png)

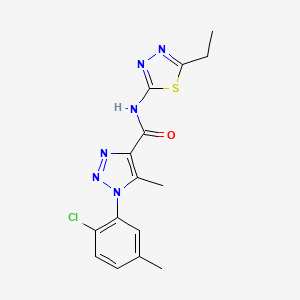

![3-Amino-5,6-dimethyl-2-phenylthiazolo[2,3-b]thiazol-4-ium benzenesulfonate](/img/structure/B2687343.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(diethylamino)but-2-yn-1-yl)urea](/img/structure/B2687356.png)